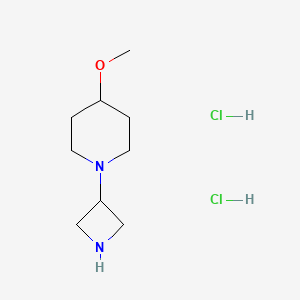

1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride is a chemical compound that belongs to the class of azetidines and piperidines Azetidines are four-membered nitrogen-containing heterocycles, while piperidines are six-membered nitrogen-containing heterocycles

Vorbereitungsmethoden

The synthesis of 1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride involves several steps. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a Horner–Wadsworth–Emmons reaction . The final product is then treated with hydrochloric acid to yield the dihydrochloride salt.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and solvents such as dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

JAK Inhibition :

- The compound has been identified as a potential inhibitor of Janus kinase (JAK) pathways, which are crucial in the treatment of autoimmune diseases and inflammatory conditions. JAK inhibitors modulate immune responses and have been shown to be effective in conditions such as rheumatoid arthritis and psoriasis .

-

Antimicrobial Activity :

- Research has demonstrated that derivatives of piperidine compounds exhibit antimicrobial properties. Specifically, studies have evaluated the efficacy of various piperidine derivatives against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, indicating that modifications to the piperidine structure can enhance antimicrobial activity .

- Cancer Therapeutics :

Biological Research Applications

-

Enzyme Inhibition :

- The compound has been explored for its ability to inhibit enzymes such as soluble epoxide hydrolase, which plays a role in various metabolic pathways. This inhibition can lead to significant effects on lipid metabolism and inflammatory responses, making it a candidate for further development in metabolic disorders .

-

Neuropharmacology :

- Studies suggest that piperidine derivatives may influence neurochemical pathways, potentially offering therapeutic avenues for neurological disorders. Their ability to cross the blood-brain barrier enhances their relevance in treating conditions such as neuropathic pain and other central nervous system disorders .

Case Study 1: JAK Inhibitors

- A study focused on the synthesis of azetidine derivatives demonstrated their efficacy as JAK inhibitors in vitro, showing promise for treating autoimmune diseases. The research highlighted the structure-activity relationship (SAR) that informs the design of more potent compounds .

Case Study 2: Antimicrobial Efficacy

- A series of experiments evaluated the antimicrobial activity of synthesized piperidine derivatives against common pathogens. The results indicated that specific substitutions on the piperidine ring significantly enhanced antibacterial efficacy, suggesting a pathway for developing new antimicrobial agents .

Data Tables

Wirkmechanismus

The mechanism of action of 1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride involves its interaction with specific molecular targets. The azetidine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in cytotoxic effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride can be compared with other azetidine-containing compounds, such as:

1-(Azetidin-3-yl)-1H-imidazole dihydrochloride: This compound also contains an azetidine ring but differs in its additional imidazole moiety.

3-(Prop-1-en-2-yl)azetidin-2-one: This compound has a similar azetidine ring but with different substituents, leading to distinct biological activities.

The uniqueness of this compound lies in its specific combination of azetidine and piperidine rings, which confer unique chemical and biological properties.

Biologische Aktivität

1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride, a compound identified by its CAS number 178311-60-9, is a heterocyclic organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features an azetidine ring and a methoxy-substituted piperidine moiety. Its unique structure contributes to its interaction with various biological targets, influencing its pharmacological properties.

The compound's biological activity is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Preliminary studies suggest that it may function as an inhibitor or modulator of certain pathways, potentially affecting neurotransmitter systems and cellular signaling cascades.

Biological Activity Overview

Research into the biological activity of this compound indicates several key areas of interest:

- Neuropharmacological Effects : The compound has been studied for its effects on neurotransmitter release and receptor modulation.

- Antimicrobial Activity : Initial assessments indicate potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

- Anticancer Potential : Some studies suggest that the compound may exhibit anticancer activity by targeting specific cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate cellular responses in various assays:

- Neurotransmitter Release : The compound has been shown to influence the release of neurotransmitters such as dopamine and serotonin in neuronal cultures.

- Cell Viability Assays : Cytotoxicity assays on cancer cell lines revealed dose-dependent effects, suggesting potential therapeutic applications in oncology.

In Vivo Studies

Animal model studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound:

- Pharmacokinetic Profile : Preliminary pharmacokinetic studies indicate that the compound has a favorable absorption profile but requires optimization for enhanced bioavailability.

- Efficacy in Disease Models : Efficacy studies in disease models (e.g., cancer xenografts) have shown promising results, indicating a need for further exploration in clinical settings.

Data Summary

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study 1 : In a study investigating neuroprotective agents, the compound was found to enhance neuronal survival under oxidative stress conditions, suggesting a role in neuroprotection.

- Case Study 2 : A recent trial evaluated the compound's efficacy in a mouse model of breast cancer, where it demonstrated significant tumor reduction compared to control groups.

Eigenschaften

IUPAC Name |

1-(azetidin-3-yl)-4-methoxypiperidine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.2ClH/c1-12-9-2-4-11(5-3-9)8-6-10-7-8;;/h8-10H,2-7H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBXDCINCZUBTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CNC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.